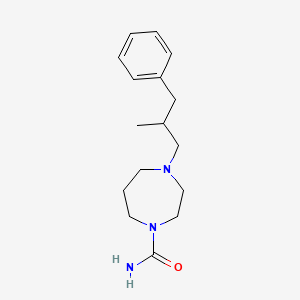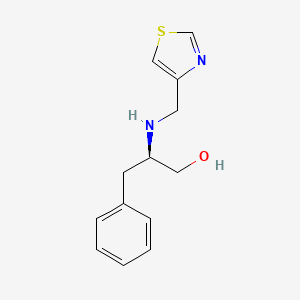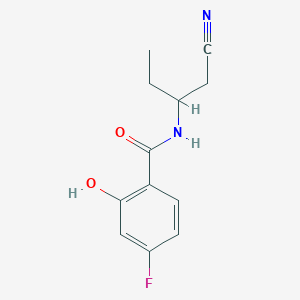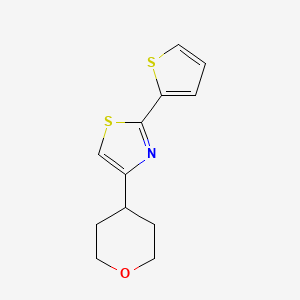
4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide, also known as MPD, is a synthetic compound that belongs to the diazepane family. It has gained attention in recent years due to its potential use in scientific research. MPD has been found to exhibit promising effects on various biochemical and physiological processes in the body, making it a valuable tool for researchers.
作用机制
The mechanism of action of 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide is not fully understood. However, it is believed to enhance GABAergic neurotransmission by binding to the benzodiazepine site on the GABA-A receptor. This binding increases the affinity of the receptor for GABA, which results in increased inhibitory neurotransmission.
Biochemical and Physiological Effects:
4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide has been found to have various biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behavior in animal models. 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide has also been found to improve memory and cognitive function. Additionally, 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide in lab experiments is its ability to enhance GABAergic neurotransmission. This makes it a valuable tool in the study of anxiety and other neurological disorders. Additionally, 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide has been found to have minimal side effects, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide is its complex synthesis method, which requires specialized knowledge in organic chemistry.
未来方向
There are several future directions for the use of 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide in scientific research. One potential area of study is the role of 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide in the treatment of anxiety and other neurological disorders. Additionally, 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide may have potential in the treatment of inflammatory diseases due to its anti-inflammatory effects. Further research is needed to fully understand the mechanisms of action of 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide and its potential applications in scientific research.
Conclusion:
In conclusion, 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide, or 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide has been found to enhance GABAergic neurotransmission, reduce anxiety and depression-like behavior, improve memory and cognitive function, and have anti-inflammatory effects. While there are limitations to using 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide in lab experiments, its potential applications in the treatment of neurological and inflammatory diseases make it a valuable tool for researchers.
合成方法
The synthesis of 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide involves the reaction of 2-methyl-3-phenylpropylamine with phosgene to produce 4-(2-methyl-3-phenylpropyl) isocyanate. This isocyanate is then reacted with 1,4-diazepane to produce 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide. The synthesis of 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide is a complex process that requires expertise in organic chemistry.
科学研究应用
4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide has been found to have a wide range of scientific research applications. One of its primary uses is in the study of GABAergic neurotransmission. 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide has been shown to enhance GABAergic neurotransmission, which is important in the treatment of anxiety and other neurological disorders. 4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide has also been used in the study of the effects of stress on the body. It has been found to reduce the stress-induced activation of the hypothalamic-pituitary-adrenal axis, which is responsible for the body's response to stress.
属性
IUPAC Name |
4-(2-methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-14(12-15-6-3-2-4-7-15)13-18-8-5-9-19(11-10-18)16(17)20/h2-4,6-7,14H,5,8-13H2,1H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMFQPSWOHKWCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)CN2CCCN(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-3-phenylpropyl)-1,4-diazepane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(dimethylamino)-2-fluoro-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632997.png)
![6-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7633003.png)
![1-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B7633004.png)

![3-ethyl-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]thiophene-2-carboxamide](/img/structure/B7633015.png)
![N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B7633018.png)

![4-ethoxy-2-[4-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]piperazin-1-yl]-6-methylpyrimidine](/img/structure/B7633029.png)


![1-(1,5-dimethylpyrazol-3-yl)-3-[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633061.png)
![3-Ethyl-9-[(4-pyrazin-2-yloxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7633064.png)
![N-[2-[(3,6-dimethylpyrazin-2-yl)amino]ethyl]-4-methoxybenzamide](/img/structure/B7633068.png)
![1-ethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzimidazol-2-amine](/img/structure/B7633090.png)